molecular formula C23H29N3O4S B4936677 1-(4-methoxyphenyl)-4-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}piperazine

1-(4-methoxyphenyl)-4-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}piperazine

Cat. No. B4936677
M. Wt: 443.6 g/mol
InChI Key: CBKIFZDNVUNIRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-4-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a potent inhibitor of phosphodiesterase 5 (PDE5) enzyme, which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. This compound has gained significant attention in scientific research due to its potential applications in the treatment of various diseases, including erectile dysfunction, pulmonary arterial hypertension, and cancer.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}piperazine involves the inhibition of this compound enzyme, which is responsible for the degradation of cGMP. By inhibiting this compound, this compound increases the levels of cGMP, which leads to the relaxation of smooth muscles and vasodilation. This, in turn, improves blood flow to various organs, including the penis, lungs, and heart.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to improve erectile function by increasing blood flow to the penis. It has also been shown to improve exercise capacity and quality of life in patients with pulmonary arterial hypertension. Additionally, this compound has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-methoxyphenyl)-4-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}piperazine in lab experiments include its potency and selectivity for this compound enzyme inhibition. It is also relatively easy and cost-effective to synthesize. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the research on 1-(4-methoxyphenyl)-4-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}piperazine. One direction is the investigation of its potential applications in the treatment of other diseases, such as Alzheimer's disease, stroke, and diabetes. Another direction is the development of new analogs with improved potency and selectivity for this compound enzyme inhibition. Additionally, the use of this compound in combination with other drugs for synergistic effects could also be explored.

Synthesis Methods

The synthesis of 1-(4-methoxyphenyl)-4-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}piperazine involves the reaction of 4-methoxyaniline with 1-(phenylsulfonyl)-4-piperidinone in the presence of a base, followed by the addition of phosgene and piperazine. The resulting compound is then purified using column chromatography to obtain the desired product.

Scientific Research Applications

1-(4-methoxyphenyl)-4-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}piperazine has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of this compound enzyme, which is involved in the regulation of cGMP levels in the body. Elevated levels of cGMP have been associated with the treatment of various diseases, including erectile dysfunction, pulmonary arterial hypertension, and cancer.

properties

IUPAC Name

[1-(benzenesulfonyl)piperidin-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-30-21-9-7-20(8-10-21)24-15-17-25(18-16-24)23(27)19-11-13-26(14-12-19)31(28,29)22-5-3-2-4-6-22/h2-10,19H,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKIFZDNVUNIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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